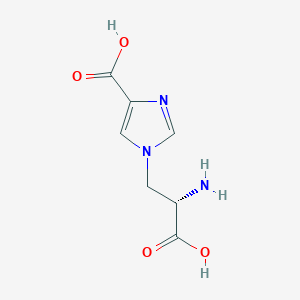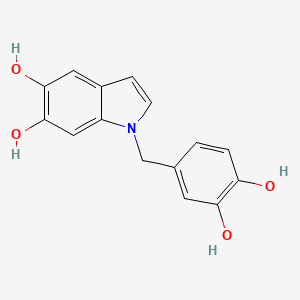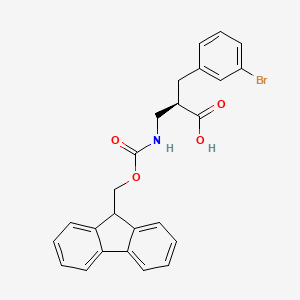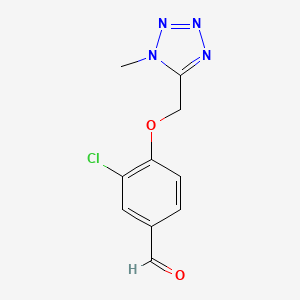
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a chloro group and a methoxy group linked to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole to the Benzaldehyde: The tetrazole derivative is then reacted with 3-chloro-4-hydroxybenzaldehyde under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzoic acid.
Reduction: 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding to enzymes or receptors . The chloro and methoxy groups can also modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzaldehyde: Similar structure but lacks the chloro and methoxy groups.
3-Chloro-4-hydroxybenzaldehyde: Similar structure but lacks the tetrazole ring.
Uniqueness
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde is unique due to the presence of both the tetrazole ring and the chloro and methoxy substituents
Properties
Molecular Formula |
C10H9ClN4O2 |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
3-chloro-4-[(1-methyltetrazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C10H9ClN4O2/c1-15-10(12-13-14-15)6-17-9-3-2-7(5-16)4-8(9)11/h2-5H,6H2,1H3 |
InChI Key |
PLNFERFXURXIST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)COC2=C(C=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


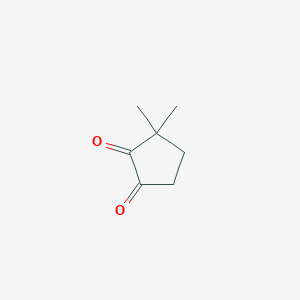
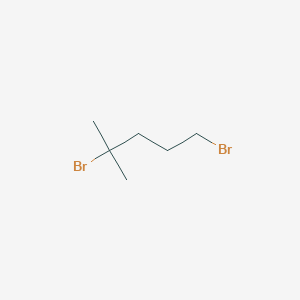
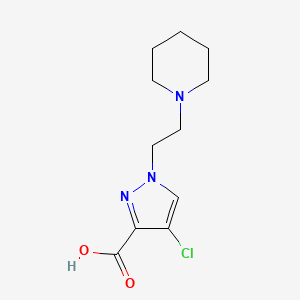
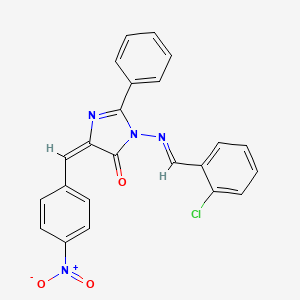
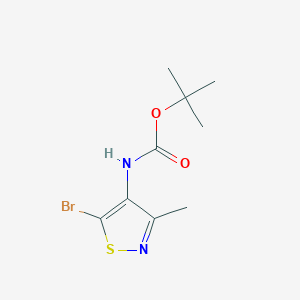
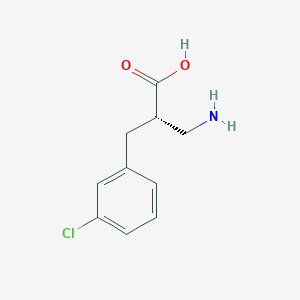
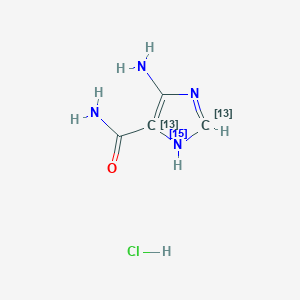
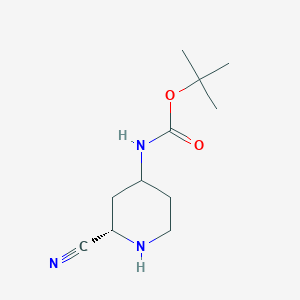
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
